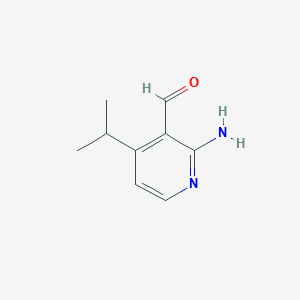
2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);chloride is a complex compound that features a ruthenium ion coordinated with pyrimidine ligands. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. Ruthenium complexes are known for their catalytic properties and potential therapeutic applications, making this compound a subject of extensive research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);chloride typically involves the coordination of ruthenium ions with pyrimidine ligands. One common method involves the reaction of ruthenium chloride with pyrimidine derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves heating the mixture to facilitate the coordination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);chloride can undergo various chemical reactions, including:
Oxidation: The ruthenium center can be oxidized, altering the oxidation state and potentially changing the compound’s properties.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.
Substitution: Ligand substitution reactions are common, where one or more pyrimidine ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by altering the reaction conditions, such as temperature and solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxidation states of ruthenium, while substitution reactions can yield a variety of ruthenium complexes with different ligands.
Applications De Recherche Scientifique
2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);chloride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Medicine: Ruthenium complexes are being explored for their anticancer properties. This compound may have potential as a therapeutic agent due to its ability to interact with DNA and other biological molecules.
Industry: In industrial applications, it can be used in catalysis and materials science for the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which 2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);chloride exerts its effects involves the interaction of the ruthenium center with various molecular targets. In biological systems, the compound can bind to DNA, proteins, and other biomolecules, potentially disrupting their normal function. The exact pathways and molecular targets depend on the specific application and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ruthenium(II) tris(bipyridine) chloride: Another ruthenium complex with similar catalytic and biological properties.
Ruthenium(III) chloride: A simpler ruthenium compound used in various catalytic applications.
Ruthenium(II) arene complexes: Known for their anticancer properties and used in medicinal chemistry.
Uniqueness
2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);chloride is unique due to its specific ligand structure, which can impart distinct properties compared to other ruthenium complexes. The presence of pyrimidine ligands can influence the compound’s reactivity, stability, and interaction with biological molecules, making it a valuable compound for research and application in various fields.
Propriétés
Formule moléculaire |
C24H18ClN12Ru+ |
|---|---|
Poids moléculaire |
611.0 g/mol |
Nom IUPAC |
2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);chloride |
InChI |
InChI=1S/3C8H6N4.ClH.Ru/c3*1-3-9-7(10-4-1)8-11-5-2-6-12-8;;/h3*1-6H;1H;/q3*-2;;+8/p-1 |
Clé InChI |
LSCJLIGWJJTYDK-UHFFFAOYSA-M |
SMILES canonique |
C1=C[N-]C(=C2[N-]C=CC=N2)N=C1.C1=C[N-]C(=C2[N-]C=CC=N2)N=C1.C1=C[N-]C(=C2[N-]C=CC=N2)N=C1.[Cl-].[Ru+8] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


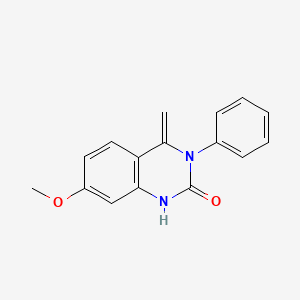
![2-bromo-N-(4-{[(4-ethoxyphenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B12446600.png)
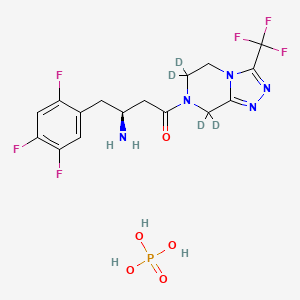

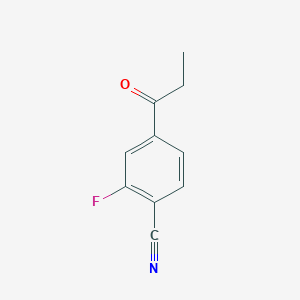
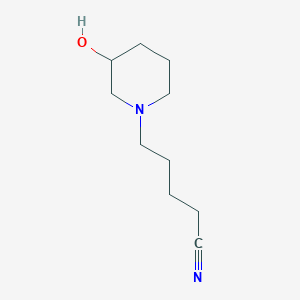
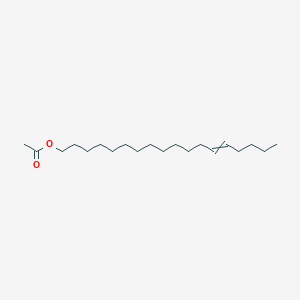
![1-cyclohexyl-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-benzimidazol-5-amine](/img/structure/B12446636.png)
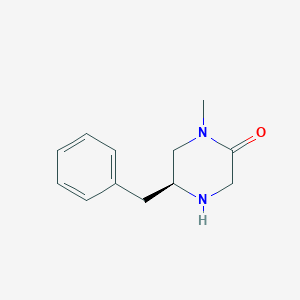
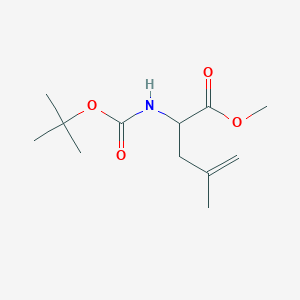
methyl}methylcarbamate](/img/structure/B12446647.png)
![Dimethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanedioate](/img/structure/B12446652.png)
![N-[6-methyl-2-(trifluoromethyl)chromen-4-ylidene]hydroxylamine](/img/structure/B12446664.png)
